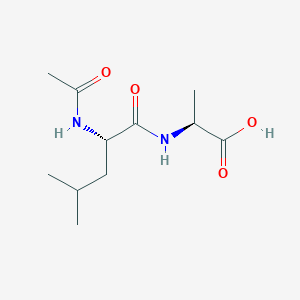
N-Acetyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-leucyl-L-alanine is a compound that belongs to the class of N-acetylated amino acids It is a derivative of L-leucine and L-alanine, two essential amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-leucyl-L-alanine can be synthesized through the acetylation of L-leucine and L-alanine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .
Industrial Production Methods: In industrial settings, the production of N-acetylated amino acids, including this compound, often involves the use of acetic anhydride in combination with water or a mixture of water and pyridine. This method allows for the efficient acetylation of amino acids, producing the desired N-acetyl derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-leucyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, water, and pyridine. The reaction conditions typically involve heating the reaction mixture to facilitate the acetylation process .
Major Products Formed: The major products formed from the reactions involving this compound include its acetylated derivatives.
Scientific Research Applications
N-Acetyl-L-leucyl-L-alanine has several scientific research applications. It is used as a substrate for the identification, differentiation, and characterization of aminoacylase and amidohydrolase enzymes . Additionally, it has been studied for its effects on cytosolic and mitochondrial reduction-oxidation sensitive green fluorescent protein (roGFP) .
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. Acetylation of L-leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it more effective as a drug .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetyl-L-leucyl-L-alanine include N-Acetyl-L-leucine and N-Acetyl-L-alanine . These compounds share similar structures and properties but differ in their specific applications and mechanisms of action.
Uniqueness: This compound is unique due to its specific acetylation pattern and its ability to interact with multiple transporters, enhancing its pharmacokinetic properties . This makes it a promising candidate for the development of new therapeutic agents for various medical conditions .
Properties
CAS No. |
91211-88-0 |
|---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(13-8(4)14)10(15)12-7(3)11(16)17/h6-7,9H,5H2,1-4H3,(H,12,15)(H,13,14)(H,16,17)/t7-,9-/m0/s1 |
InChI Key |
IVVOEMXWWNFLLC-CBAPKCEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


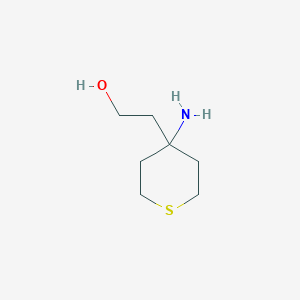
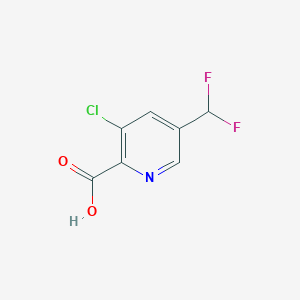
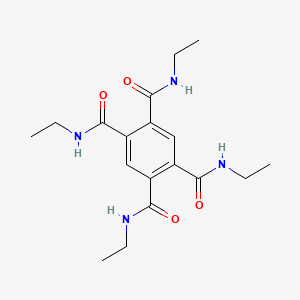
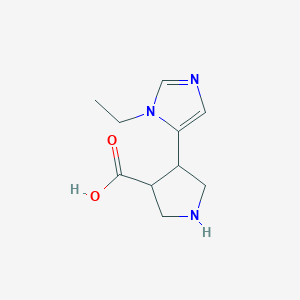


![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
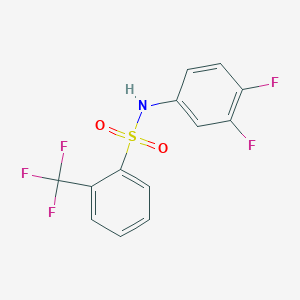
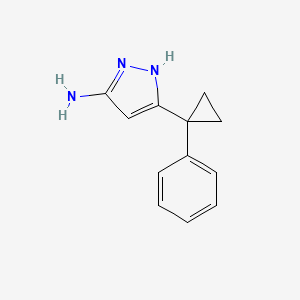
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
